molecular formula C6H5F2NO B058541 4-Amino-2,5-difluorophenol CAS No. 120103-19-7

4-Amino-2,5-difluorophenol

Cat. No. B058541
CAS RN: 120103-19-7
M. Wt: 145.11 g/mol
InChI Key: RPNPSBJBVUOFBH-UHFFFAOYSA-N
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Description

4-Amino-2,5-difluorophenol is a fluorinated phenol derivative with potential relevance in various chemical and biochemical applications. The presence of fluorine atoms can significantly alter the chemical and physical properties of organic molecules, affecting their reactivity, stability, and biological activity. The amino group further contributes to its reactivity and potential for forming derivatives.

Synthesis Analysis

The synthesis of fluorinated aromatic compounds like this compound typically involves direct fluorination strategies or the transformation of functional groups into fluorine. While specific methods for synthesizing this compound were not found, related processes involve the use of amines in heterocyclization reactions, demonstrating the feasibility of introducing amino and fluorine groups onto aromatic rings (Aquino et al., 2015).

Scientific Research Applications

Scientific Research Applications of Similar Compounds

Spin Label Amino Acids in Peptide Studies

Spin label amino acids like TOAC have been employed to analyze peptide backbone dynamics and secondary structure through techniques like EPR spectroscopy. This approach has proven valuable for investigating peptide interactions with membranes, proteins, and nucleic acids, highlighting the utility of amino acid derivatives in biophysical and biochemical research Schreier et al., 2012.

Biosensors and Electrochemical Detection

Developing sensors and biosensors using conducting polymers and molecularly imprinted polymers for the electrochemical detection of amino acids demonstrates the intersection of chemistry, biochemistry, and engineering. Such devices are essential for quality control in pharmaceuticals, as well as for studying and monitoring diseases related to amino acids Dinu & Apetrei, 2022.

Fluorescence-Guided Surgery

Compounds like 5-aminolevulinic acid (5-ALA) are used in fluorescence-guided surgery to visualize malignant tissues during operations, especially for gliomas. This application underscores the role of chemical compounds in enhancing surgical precision and patient outcomes Díez Valle et al., 2019.

Organic Nitrogen Use in Agriculture

The study of organic nitrogen, including amino acids, in ecosystems reveals the complex interactions between plants, microbes, and soils. This research is critical for understanding nutrient cycling and the impacts of agricultural practices on ecosystem health Lipson & Näsholm, 2001.

Safety and Hazards

4-Amino-2,5-difluorophenol is classified as an irritant. It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-amino-2,5-difluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO/c7-3-2-6(10)4(8)1-5(3)9/h1-2,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPNPSBJBVUOFBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)O)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381114
Record name 4-AMINO-2,5-DIFLUOROPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

120103-19-7
Record name 4-Amino-2,5-difluorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120103-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-AMINO-2,5-DIFLUOROPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 1-(benzyloxy)-2,5-difluoro-4-nitrobenzene (9.21 g) in methanol (300 ml) was added 10% palladium on carbon (921 mg), and the mixture was stirred at room temperature for 24 hours and 20 minutes under a hydrogen atmosphere. After terminating the reaction by substituting the atmosphere in the flask with nitrogen, the catalyst was filtered using Celite. The filtrate was distilled off under reduced pressure to give the title compound (4.96 g, 99%) as a brown solid.
Quantity
9.21 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
921 mg
Type
catalyst
Reaction Step One
Yield
99%

Synthesis routes and methods II

Procedure details

This compound was prepared from 1,2,4-trifluoro-5-nitrobenzene (5.0 g, 28 mmol) in the manner described for 4-amino-3,5-difluorophenol, affording 3.0 g (72.3%) of 4-amino-2,5-difluorophenol. 1H-NMR (DMSO-d6) δ 9.04 (s, 1H), 6.67 to 6.46 (m, 2H), 4.64 (s, 2H); MS GC-MS M+=146.1, RT=1.04 min.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

42 g (0.18 mol) of 2,5-difluoro-4-(phenyidiazenyl)phenol from Example 5 and 1 g of Pd/C (10%) were initially charged in 650 ml of ethanol. The solution was degassed and aerated with hydrogen. The mixture was stirred at room temperature under a 1 bar hydrogen atmosphere for 18 hours. On completion of hydrogen uptake, the catalyst was filtered off and the filtrate distilled under reduced pressure, and dried under high vacuum at 70° C. for 4 hours. The residue (24 g) was recrystallized from ethanol and dried. 15 g (60%) of 4-amino-2,5-difluorophenol are obtained as orange-brown powder.
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
650 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One

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